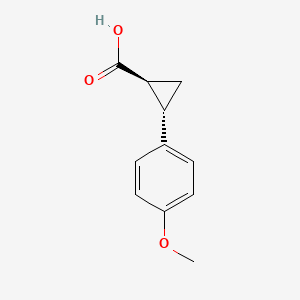
(1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring
Vorbereitungsmethoden
The synthesis of (1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 4-methoxybenzylidene malonate with diazomethane under basic conditions to form the cyclopropane ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process .
Analyse Chemischer Reaktionen
(1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Addition: The cyclopropane ring can undergo ring-opening reactions with nucleophiles or electrophiles, leading to various substituted products
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of (1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(1S,2S)-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives such as:
Cyclopropane-1-carboxylic acid: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: The stereochemistry differs, which can affect the compound’s reactivity and interactions.
Cyclopropane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical behavior and applications .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(1S,2S)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m1/s1 |
InChI-Schlüssel |
CCTYOCDEILYYEF-ZJUUUORDSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@H]2C[C@@H]2C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


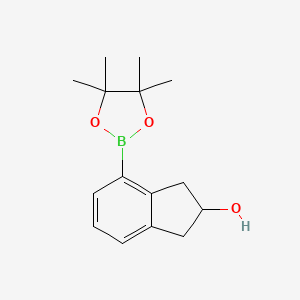
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)

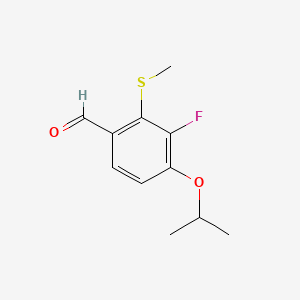
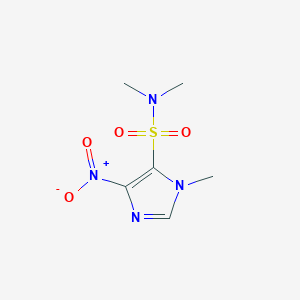
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-ol](/img/structure/B14014838.png)

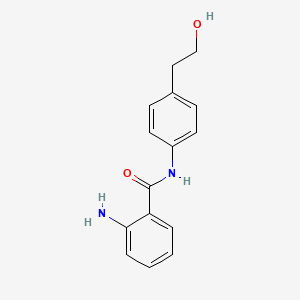
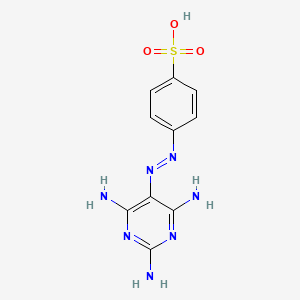
![2-Phenylimidazo[1,2-a]pyridin-3-ol](/img/structure/B14014857.png)
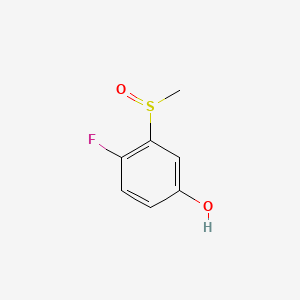
![(NZ)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B14014871.png)
![7h-Pyrrolo[2,3-d]pyrimidine, 5-bromo-4-(methylthio)-7-pentofuranosyl-](/img/structure/B14014875.png)

